Methyl 3-amino-2-chlorobenzoate
Overview
Description
Methyl 3-amino-2-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group at the third position and a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl 3-amino-2-chlorobenzoate typically involves the esterification of 3-amino-2-chlorobenzoic acid with methanol. One common method includes the following steps:
Dissolution: Dissolve 3-amino-2-chlorobenzoic acid in an organic solvent such as methanol.
Acid Addition: Add an inorganic acid, such as hydrochloric acid, to catalyze the reaction.
Cooling and Stirring: Cool the solution to a temperature range of 5°C to 10°C and stir for 0.1 to 1 hour.
Methylation: Slowly add a methylation reagent, such as dimethyl sulfate, while maintaining the temperature.
Reaction: Stir the mixture at room temperature for 4 to 8 hours.
Filtration and Washing: Filter the solution, wash the filter cake with water, and dry it to obtain the final product.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents replacing the amino or chloro groups.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced functional groups, such as amines or alcohols.
Scientific Research Applications
Methyl 3-amino-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 2-amino-3-chlorobenzoate: Similar structure but with the amino and chloro groups at different positions.
Methyl 3-amino-4-chlorobenzoate: Another isomer with the chloro group at the fourth position.
Methyl 3-amino-2-bromobenzoate: Similar compound with a bromine atom instead of chlorine.
Uniqueness: Methyl 3-amino-2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
methyl 3-amino-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQKMXNIWIFAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568748 | |
Record name | Methyl 3-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120100-15-4 | |
Record name | Methyl 3-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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